molecular formula C25H26N4O6 B2588722 [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946296-34-0

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2588722
CAS No.: 946296-34-0
M. Wt: 478.505
InChI Key: IGRDZDFURDAMRR-UHFFFAOYSA-N
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Description

The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a hybrid heterocyclic molecule featuring both oxazole and triazole rings. The oxazole moiety is substituted with a 3,4,5-trimethoxyphenyl group and a methyl group, while the triazole ring is linked to a 4-methylphenyl group and esterified with a carboxylate chain. Such structural motifs are common in medicinal chemistry, as trimethoxyphenyl groups are associated with tubulin-binding activity (e.g., combretastatin analogs) , and triazoles are known for their metabolic stability and diverse pharmacological applications . Structural characterization would employ crystallographic tools like SHELXL and WinGX, which are standard for small-molecule analysis .

Properties

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6/c1-14-7-9-18(10-8-14)29-15(2)22(27-28-29)25(30)34-13-19-16(3)35-24(26-19)17-11-20(31-4)23(33-6)21(12-17)32-5/h7-12H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRDZDFURDAMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances in the environment, such as other drugs or proteins, can affect the compound’s ability to reach and interact with its targets.

Biological Activity

The compound [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1223778-10-6) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC26H28N4O7
Molecular Weight508.53 g/mol
LogP3.4315
Polar Surface Area96.163 Ų
Hydrogen Bond Acceptors11

The biological activity of this compound is primarily attributed to its interaction with various protein targets:

  • Tubulin : Inhibition of tubulin disrupts microtubule dynamics essential for cell division and can lead to apoptosis in cancer cells.
  • Heat Shock Protein 90 (Hsp90) : This protein is involved in the folding and stabilization of numerous client proteins; inhibition may lead to degradation of oncogenic proteins.
  • Thioredoxin Reductase (TrxR) : Inhibition can increase oxidative stress within cells, promoting apoptosis.
  • Histone Lysine-Specific Demethylase 1 (HLSD1) : Modulating histone methylation can alter gene expression profiles related to cancer progression.
  • P-glycoprotein (P-gp) : This protein is crucial for drug efflux; inhibition may enhance the efficacy of co-administered chemotherapeutics.

Anticancer Activity

Research indicates that [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)8.0
A549 (Lung Cancer)15.0

Antioxidant Activity

The compound also demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is linked to its ability to inhibit TrxR and increase reactive oxygen species (ROS) levels.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects on MCF-7 and HeLa cells. The results indicated a dose-dependent inhibition of cell viability with significant morphological changes consistent with apoptosis .
  • Mechanistic Insights :
    • Another research article focused on the mechanism by which this compound induces apoptosis in cancer cells via ROS generation and mitochondrial dysfunction. The study highlighted the role of Hsp90 inhibition in destabilizing key oncogenic proteins .
  • In Vivo Studies :
    • Preliminary animal studies showed that administration of this compound resulted in tumor regression in xenograft models without significant toxicity to normal tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound’s structure shares key features with several synthesized analogs:

Compound Name/Structure Key Features Synthesis Method Biological Activity Reference
Target Compound Oxazole-triazole hybrid; trimethoxyphenyl, methylphenyl, and ester groups Likely multi-step (oxazole formation + triazole coupling) Not reported N/A
3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles Triazole with methylthio and trimethoxyphenyl groups InCl3-catalyzed alkylation of thiol Not reported
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole-pyrazole-triazole hybrid; chloro, fluorophenyl, and methyl groups Multi-component synthesis (exact method not detailed) Antimicrobial
4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one Oxazolone with dual trimethoxyphenyl groups Hydrazide reaction with oxazolone under reflux Not reported

Key Observations:

  • Heterocyclic Diversity : The target compound’s oxazole-triazole combination contrasts with thiazole-pyrazole-triazole systems (e.g., ), which may influence electronic properties and binding interactions.
  • However, the target’s ester linkage differs from thioether () or hydrazide () functionalities, which could alter solubility and metabolic stability.
  • Methyl Groups : The presence of methyl substituents on both heterocycles may enhance lipophilicity compared to halogenated analogs (e.g., chloro/fluoro in ).

Physicochemical and Pharmacological Properties

  • The trimethoxyphenyl moiety is a hallmark of antiproliferative agents, warranting cytotoxicity assays .

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